tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate
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Overview
Description
The compound tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate is a derivative of piperidine . Piperidine derivatives are often used as building blocks in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Metalation : A study by Sieburth et al. (1996) on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrated the ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process efficiently prepares α-functionalized α-amino silanes, highlighting the compound's role in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).
Crystal Structure Analysis : The work of Das et al. (2016) on two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, revealed an interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular interactions in carbamate derivatives (Das et al., 2016).
Functional Applications and Reactions
Photoredox-Catalyzed Amination : A recent study by Wang et al. (2022) described a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing a new cascade pathway for assembling 3-aminochromones under mild conditions. This highlights the versatility and reactivity of tert-butyl carbamates in photoredox catalysis (Wang et al., 2022).
Chemoselective Transformations : Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This novel approach allows for the conversion of N-t-Boc compounds into their corresponding N-Z compounds, showcasing the compound's utility in selective synthetic transformations (Sakaitani & Ohfune, 1990).
Mechanism of Action
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways , which might be affected by this compound.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-benzyl-4-fluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-12-20(10-9-14(15)18)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKFRQEZYEXAZ-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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